molecular formula C20H20FNO5S B2566503 (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 325850-89-3

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2566503
CAS No.: 325850-89-3
M. Wt: 405.44
InChI Key: QCTRQECFPKBRIB-DHZHZOJOSA-N
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Description

The compound (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a central thiophene ring substituted with a methyl group, two ethoxycarbonyl groups, and an acrylamido moiety bearing a 4-fluorophenyl group.

Properties

IUPAC Name

diethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTRQECFPKBRIB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving suitable precursors such as 2,4-dicarboxylate esters and methylthiophene derivatives.

    Introduction of the Acrylamide Moiety: The acrylamide group is introduced via an amide coupling reaction between an acrylamide derivative and the thiophene core.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Heck coupling reaction, which involves the reaction of a fluorophenyl halide with the acrylamide-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the acrylamide moiety can participate in covalent bonding with biological targets. The thiophene core provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Ring

(a) Diethyl 5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate
  • Structure: Replaces the acrylamido group with a 2-hydroxybenzylideneamino Schiff base.
  • Crystallography : Crystallizes in a triclinic system (space group P1) with S–C bond lengths of 1.730(3) Å and 1.732(3) Å. The planar thiophene and benzene rings form 3D networks via O–H···O and C–H···π interactions .
  • Hydrogen bonding via the hydroxyl group enhances crystal packing .
(b) Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
  • Structure : Features a chloroacetamido substituent instead of the acrylamido-fluorophenyl group.
  • Physical Properties : Melting point = 164–169°C; molecular weight = 333.79 g/mol .
  • Comparison : The chloro group increases molecular weight and polarizability, possibly enhancing intermolecular halogen bonding. However, chlorine’s larger atomic size may reduce bioavailability compared to fluorine .
(c) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structure : Substituted with a simpler acetamido group.
  • Synthesis: Prepared via acetylation of the amino precursor (AMD), a common step in thiophene derivatization .
  • Comparison : The lack of aromaticity in the acetamido group diminishes π-π stacking interactions, likely reducing binding affinity in biological targets compared to the fluorophenyl-containing target compound .

Heterocyclic Core Modifications

(a) Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
  • Structure : Replaces the thiophene ring with a pyrrole core.
  • The 4-fluorophenyl group is retained, suggesting shared targeting of fluorophilic binding pockets .

Functional Group Impact on Bioactivity

  • Fluorophenyl Motif : Present in both the target compound and (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (), a compound studied for medicinal applications. Fluorine’s electronegativity enhances metabolic stability and bioavailability, a trait leveraged in drug design .
  • Acrylamido Group : The E-configured acrylamido group in the target compound may facilitate hydrogen bonding via the carbonyl oxygen, similar to interactions observed in Schiff base analogs (). This group’s rigidity could optimize binding to enzymatic targets .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Interactions
Target Compound 4-Fluorophenyl acrylamido Not reported Not reported Expected H-bonding, π-π
Diethyl 5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate 2-Hydroxybenzylideneamino 337.40 Not reported O–H···O, C–H···π
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido 333.79 164–169 Halogen bonding
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido 283.32 Not reported Weak van der Waals

Table 2: Crystallographic Parameters

Compound Name Crystal System Space Group S–C Bond Lengths (Å) Refinement R Values
Diethyl 5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate Triclinic P1 1.730(3), 1.732(3) R1 = 0.061

Biological Activity

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological properties.

Chemical Structure and Properties

The compound features a thiophene core substituted with both diethyl and acrylamide groups, as well as a 4-fluorophenyl moiety. This unique structural arrangement contributes to its reactivity and biological interactions. The presence of fluorine is particularly notable as it often enhances lipophilicity and biological availability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroaryl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the fluorophenyl group is believed to enhance these effects due to increased membrane permeability and interaction with cellular targets.

  • Case Study : A study on fluoroarylbichalcophenes demonstrated their potent antibacterial activity, leading to reduced viability in bacterial cells at concentrations as low as 50 µM .

Anticancer Properties

Fluorinated compounds, including derivatives of thiophene, have been reported to possess anticancer activities. For example, fluorinated benzothiazoles have shown antiproliferative effects against cancer cell lines through mechanisms involving DNA adduct formation and modulation of metabolic pathways .

  • Data Table: Anticancer Activity of Similar Compounds
Compound NameStructure FeaturesIC50 (µM)Activity Type
Fluorinated BenzothiazolesContains fluorine substitutionVariesAntiproliferative
Thiazolopyridine DerivativesThiophene core with diverse substitutions0.21Antibacterial
This compoundThiophene with acrylamide and fluorophenyl groupsTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : The acrylamide moiety may facilitate binding to DNA or RNA, disrupting replication or transcription processes.

Pharmacokinetic Properties

Fluorinated compounds generally exhibit favorable pharmacokinetic properties, including enhanced absorption and distribution due to their lipophilicity. This characteristic is crucial for developing effective therapeutic agents.

  • In Silico Studies : Computational modeling has suggested that this compound can effectively interact with target proteins involved in disease pathways, indicating potential for further development as a drug candidate.

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